molecular formula C10H7NO3 B2794258 2-Hydroxyquinoline-7-carboxylic acid CAS No. 320349-89-1

2-Hydroxyquinoline-7-carboxylic acid

Cat. No. B2794258
CAS RN: 320349-89-1
M. Wt: 189.17
InChI Key: OTGOAXJDPXDELR-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-7-carboxylic acid is a derivative of 2-Hydroxyquinoline . It belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . The yield and melting point vary depending on the specific synthesis protocol and conditions used. For example, one study reported a yield of 79% and a melting point of 118–120°C .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 189.17 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with 2-aminophenol to form a benzoxazole derivative . The specific reactions and their outcomes depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 198-199 °C and solubility in alcohol, diethyl ether, and dilute HCl . It is slightly soluble in water .

Scientific Research Applications

2-Hydroxyquinoline-7-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, such as polymers and pharmaceuticals. Additionally, this compound has been used in the development of fluorescent probes for the detection of metal ions, as well as for the synthesis of metal-organic frameworks. Furthermore, this compound has been used in the synthesis of metal-containing nanomaterials, such as nanoparticles and nanowires.

Advantages and Limitations for Lab Experiments

2-Hydroxyquinoline-7-carboxylic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is soluble in water and alcohols, making it easy to use in a variety of experiments. However, this compound also has some limitations for lab experiments. It is a relatively unstable compound, and can decompose at high temperatures and in the presence of light. Additionally, it can form toxic compounds when exposed to air or light.

Future Directions

There are several potential future directions for 2-Hydroxyquinoline-7-carboxylic acid. One potential future direction is the development of new fluorescent probes for the detection of metal ions. Additionally, this compound could be used in the synthesis of new metal-containing nanomaterials, such as nanoparticles and nanowires. Furthermore, this compound could be used in the development of new drugs for the treatment of cancer and other diseases. Finally, this compound could be used in the development of new polymers and pharmaceuticals.

Synthesis Methods

2-Hydroxyquinoline-7-carboxylic acid can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-hydroxyquinoline with 7-chloro-2-formylbenzoic acid to form this compound. This reaction is catalyzed by an acid, such as sulfuric acid, and is performed at elevated temperatures. This compound can also be synthesized by the reaction of 2-hydroxyquinoline with 2-formylbenzoic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. Additionally, this compound can be synthesized by the reaction of 2-hydroxyquinoline with 2-formylbenzoic acid in the presence of a Lewis acid, such as zinc chloride or aluminum chloride.

Safety and Hazards

2-Hydroxyquinoline-7-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-oxo-1H-quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGOAXJDPXDELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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